acetic acid;chromium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

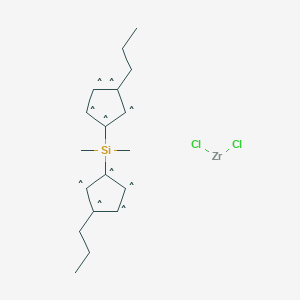

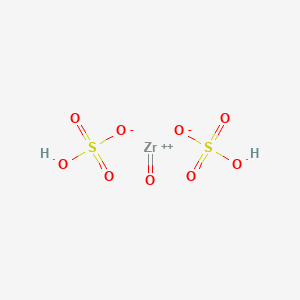

Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the chemical formula CH₃COOH. It is the main component of vinegar, giving it its sour taste and pungent smell. Chromium is a transition metal with the symbol Cr and atomic number 24. When combined, acetic acid and chromium form various compounds, such as chromium acetate, which have significant applications in various fields.

Preparation Methods

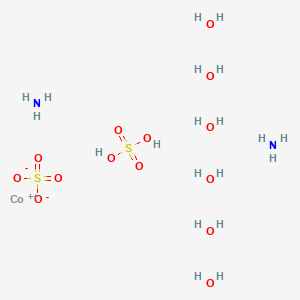

Synthetic Routes and Reaction Conditions: Chromium acetate can be synthesized through the reaction of chromium oxide with acetic acid. The process involves adding acetic acid, chromium oxide, an initiator, and water into a reaction kettle, heating the mixture to 70-80°C while stirring, and maintaining the reaction for six hours . The resulting product is then separated, dried, and screened to obtain chromium acetate.

Industrial Production Methods: This process has been further developed into the Cavita process, which uses an iridium catalyst . Chromium acetate can be produced on an industrial scale using similar methods, with specific catalysts and reaction conditions tailored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Chromium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, chromium (VI) can be reduced to chromium (III) by ascorbic acid . Chromium metal reacts with halogens to form corresponding trihalides, such as chromium (III) fluoride, chromium (III) chloride, and chromium (III) bromide .

Common Reagents and Conditions: Common reagents used in reactions involving chromium compounds include hydrochloric acid, sulfuric acid, and hydrogen peroxide. For instance, chromium (III) can be oxidized to chromate (CrO₄²⁻) by hydrogen peroxide under alkaline conditions .

Major Products Formed: The major products formed from reactions involving chromium compounds depend on the specific reagents and conditions used. For example, the reaction of chromium with fluorine at high temperatures and pressures produces chromium (VI) fluoride, while milder conditions yield chromium (V) fluoride .

Scientific Research Applications

Chromium acetate and other chromium compounds have diverse applications in scientific research. In chemistry, they are used as catalysts in various organic reactions, including oxidation and polymerization . In biology, chromium compounds are studied for their potential role in glucose metabolism and insulin sensitivity . In medicine, chromium supplements are investigated for their potential benefits in managing diabetes and metabolic syndrome . Industrially, chromium compounds are used in the production of pigments, coatings, and metal finishing .

Mechanism of Action

The mechanism of action of chromium compounds involves their interaction with various molecular targets and pathways. For example, chromium (III) is known to enhance insulin sensitivity by interacting with the insulin receptor and promoting glucose uptake in cells . Additionally, chromium (III) can influence mitochondrial ATP synthase, affecting cellular energy production and metabolic regulation .

Comparison with Similar Compounds

Chromium acetate can be compared with other chromium compounds, such as chromium chloride and chromium sulfate. While all these compounds contain chromium, their chemical properties and applications differ. Chromium acetate is particularly useful as a catalyst and in metal finishing, whereas chromium chloride is commonly used in electroplating and chromium sulfate in tanning leather . The unique properties of chromium acetate, such as its solubility and reactivity, make it distinct from other chromium compounds.

Similar Compounds

- Chromium chloride (CrCl₃)

- Chromium sulfate (Cr₂(SO₄)₃)

- Chromium fluoride (CrF₃)

- Chromium nitrate (Cr(NO₃)₃)

These compounds share some similarities with chromium acetate but have distinct properties and applications that make each unique in its own right .

Properties

Molecular Formula |

C6H12CrO6 |

|---|---|

Molecular Weight |

232.15 g/mol |

IUPAC Name |

acetic acid;chromium |

InChI |

InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4); |

InChI Key |

RNYGFMAGXOZVNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.[Cr] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)

![(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)